N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a tetrahydroquinoline-derived benzamide compound characterized by an isobutyryl group at the 1-position of the tetrahydroquinoline scaffold and a benzamide substituent at the 6-position.
Properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)20(24)22-12-6-9-16-13-17(10-11-18(16)22)21-19(23)15-7-4-3-5-8-15/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXWJLCYUJLCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the isobutyryl group: This step involves the acylation of the tetrahydroquinoline core using isobutyryl chloride in the presence of a base such as pyridine.
Coupling with benzamide: The final step involves coupling the isobutyryl-tetrahydroquinoline intermediate with benzoyl chloride to form the desired product.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and its analogs:
Key Observations:
Stereochemical Influence : The presence of chiral centers (e.g., in compound ) significantly impacts biological activity, as seen in enantiomer-specific optical rotations and NMR profiles.
Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃ ): Enhance binding affinity and metabolic stability. Bulkier Groups (e.g., tert-butyl ): Increase steric hindrance, possibly reducing off-target interactions but increasing toxicity risks.
Safety Profiles : Compound exhibits acute oral toxicity (H302), whereas analogs with smaller substituents (e.g., ethyl or methyl groups) may have milder safety concerns.
Research Findings and Methodological Notes
- Synthesis and Characterization : Many analogs (e.g., ) employ chiral chromatography (SFC) for enantiomeric separation, highlighting the importance of stereochemical control in optimizing activity .
- Crystallography: Tools like SHELX and ORTEP are critical for resolving tetrahydroquinoline derivatives’ 3D structures, aiding in SAR studies.
- Limitations : Direct comparative pharmacological data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Gloves must be inspected for integrity before use .
- Ventilation : Ensure local exhaust ventilation in areas where dust or aerosols may form. Avoid inhalation by working in a fume hood .
- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. Use water spray, alcohol-resistant foam, or CO₂ for fire emergencies due to risks of NOₓ and hydrogen bromide gas release .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer :
- Analytical Techniques :
| Technique | Parameters | Purpose |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in water/acetonitrile gradient | Purity assessment (>99%) |
| ¹H/¹³C NMR | CD₃OD or DMSO-d₆ solvent, δ 1–10 ppm range | Confirm substituent positions and stereochemistry |
| HRMS | ESI ionization, positive mode | Verify molecular ion ([M+H]⁺) and fragmentation patterns |
- Reference: Similar protocols were used for structurally related tetrahydroquinolinylbenzamides in chiral separations .
Q. What are the acute toxicity profiles of this compound, and how should exposure risks be mitigated?
- Methodological Answer :
- GHS Classifications :
- H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) .
- Risk Mitigation :
- Use spill trays to contain powders.
- Implement a "no solo work" policy during high-exposure tasks (e.g., weighing).
- Monitor air quality for particulate levels using OSHA-compliant methods .
Advanced Research Questions
Q. How can enantiomeric separation of chiral analogs be optimized using supercritical fluid chromatography (SFC)?
- Methodological Answer :
- Column Selection : Chiralpak AD-H (3 cm × 15 cm) for baseline resolution of (±)-enantiomers .
- Mobile Phase : 50% isopropyl alcohol/CO₂ with 0.2% diethylamine additive to reduce tailing .
- Operational Parameters :
- Flow rate: 50 mL/min
- Pressure: 100 bar
- Detection: UV at 254 nm
- Sample Prep : Dissolve in ethanol with 0.2% diethylamine (5.75 g/L concentration) to enhance solubility .
Q. What strategies are effective for resolving contradictions in stability data under varying storage conditions?
- Methodological Answer :
- Stress Testing :
| Condition | Parameters | Monitoring Method |
|---|---|---|
| Thermal | 40°C, 75% RH for 6 months | HPLC and FT-IR for decomposition products |
| Photolytic | 1.2 million lux-hours | UV-Vis spectroscopy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
